molecular formula C12H17N3O B14644971 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one CAS No. 52416-22-5

1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one

Cat. No.: B14644971
CAS No.: 52416-22-5
M. Wt: 219.28 g/mol
InChI Key: NFXYHFXDOGBJFK-UHFFFAOYSA-N
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Description

1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one is a synthetic organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. This compound features a triazene group attached to a phenyl ring, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one typically involves the reaction of 3,3-diethyl-1-triazene with a substituted benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one involves its interaction with cellular components. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one include other triazene derivatives such as:

  • 1-{3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}ethan-1-one
  • 1-{3-[(1E)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}ethan-1-one

These compounds share similar structural features but differ in the alkyl groups attached to the triazene moiety. The uniqueness of this compound lies in its specific alkyl substitution, which can influence its reactivity and biological activity .

Properties

CAS No.

52416-22-5

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-[3-(diethylaminodiazenyl)phenyl]ethanone

InChI

InChI=1S/C12H17N3O/c1-4-15(5-2)14-13-12-8-6-7-11(9-12)10(3)16/h6-9H,4-5H2,1-3H3

InChI Key

NFXYHFXDOGBJFK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

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